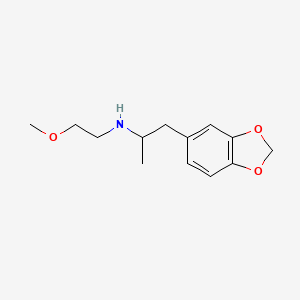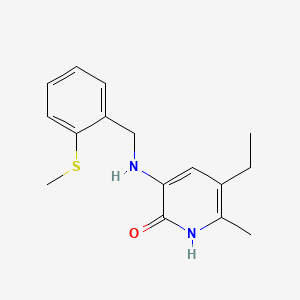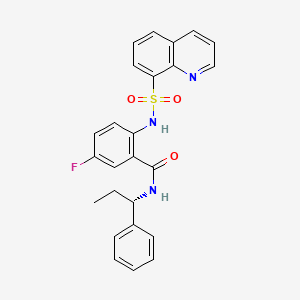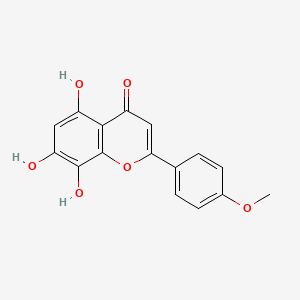
Takakin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Takakin is a flavonoid compound with the chemical formula C16H12O6. It is known for its unique structure, which includes multiple hydroxyl groups and a methoxyphenyl group. This compound has garnered interest due to its potential biological activities and applications in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
Takakin can be synthesized through several methods, including:
Aldol Condensation: This method involves the condensation of appropriate aldehydes and ketones under basic conditions to form the flavonoid backbone.
Cyclization Reactions: The intermediate products from aldol condensation can undergo cyclization to form the chromen-4-one structure characteristic of this compound.
Hydroxylation and Methoxylation:
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often using catalytic processes to enhance reaction efficiency. The use of continuous flow reactors and advanced purification techniques like chromatography ensures the scalability of this compound production.
化学反应分析
Types of Reactions
Takakin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into dihydroflavonoid derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the hydroxyl and methoxy groups on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, acids, and bases facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
科学研究应用
Chemistry
In chemistry, Takakin is used as a model compound for studying flavonoid chemistry. Its reactions and derivatives provide insights into the behavior of similar compounds.
Biology
This compound has shown potential in biological research, particularly in studying its interactions with enzymes and receptors. Its structure allows it to bind to various biological targets, making it a useful tool in biochemical assays.
Medicine
Preliminary studies suggest that this compound may have antiviral and anticancer properties. Its ability to inhibit certain enzymes and pathways is being explored for therapeutic applications .
Industry
In the industrial sector, this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals. Its stability and bioactivity make it a valuable component in these products.
作用机制
Takakin exerts its effects through several mechanisms:
Enzyme Inhibition: this compound can inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Antioxidant Activity: The hydroxyl groups in this compound contribute to its antioxidant properties, scavenging free radicals and reducing oxidative damage.
相似化合物的比较
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Shares structural similarities and biological activities with Takakin.
Tectorigenin: Known for its antiviral properties, similar to this compound.
Uniqueness
This compound is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other flavonoids.
属性
CAS 编号 |
51876-19-8 |
|---|---|
分子式 |
C16H12O6 |
分子量 |
300.26 g/mol |
IUPAC 名称 |
5,7,8-trihydroxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O6/c1-21-9-4-2-8(3-5-9)13-7-11(18)14-10(17)6-12(19)15(20)16(14)22-13/h2-7,17,19-20H,1H3 |
InChI 键 |
FIYPYRNWAKRRIU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O |
熔点 |
275 - 277 °C |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



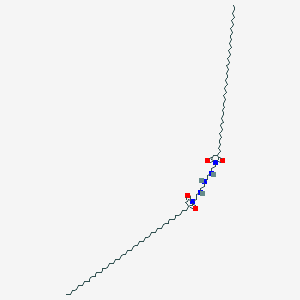
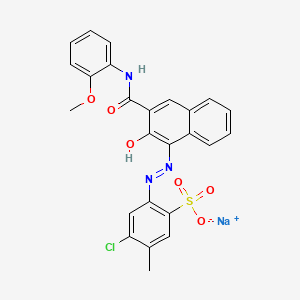
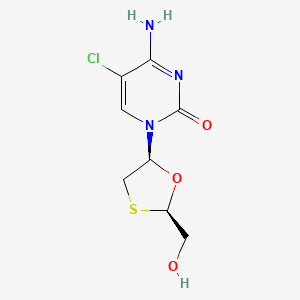

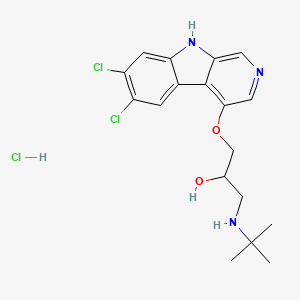
![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[2-(4-methylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12782659.png)
